3-Perylenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

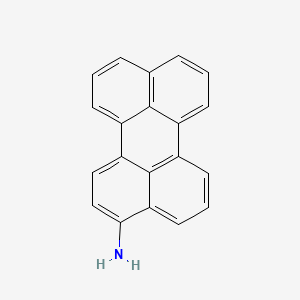

Structure

3D Structure

Properties

IUPAC Name |

perylen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEWYVIHLJJXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174470 | |

| Record name | 3-Perylenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20492-13-1 | |

| Record name | 3-Aminoperylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20492-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Perylenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020492131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Perylenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Context and Significance of 3 Perylenamine

Evolution of Perylene-Based Materials in Organic Chemistry Research

Perylene (B46583), a polycyclic aromatic hydrocarbon consisting of five fused benzene (B151609) rings, has a rich history in materials research, dating back to the discovery of the electrical conductivity of a perylene-bromine charge-transfer complex in 1954. nih.gov Initially, the electron-rich nature of perylene led to its use as a p-type semiconductor. nih.gov Over the years, the ease of chemical modification of the perylene structure has allowed for the development of a wide array of derivatives with tailored physical and chemical properties. magtech.com.cn

A significant breakthrough came with the synthesis of perylene diimides (PDIs), which were initially produced for dyeing fabrics but were later recognized for their high thermal and chemical stability. nih.gov These properties made them valuable as robust coloring agents. nih.gov The ability to functionalize the perylene core at various positions has been instrumental in tuning the self-assembly and optoelectronic properties of these materials. acs.orgresearchgate.net This has led to the creation of liquid-crystalline molecules based on perylene tetraesters, perylene diester imides, and perylene bisimides. acs.orgresearchgate.net The evolution of these materials has paved the way for their application in organic electronics, including organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). acs.orgnih.govnih.gov

Significance of Aminated Perylene Derivatives in Contemporary Research

The introduction of amino groups to the perylene core, creating aminated perylene derivatives, has been a pivotal development in the field. These derivatives have shown immense potential across various scientific domains due to their unique electronic and photophysical properties.

The synthesis of N-derivatives of 3-aminoperylene, for instance, has been a subject of focused research. researchgate.net These derivatives are often prepared through condensation reactions, such as the reaction of 3-aminoperylene with cyanuric chloride to form N-(4,6-dichloro-1,3,5-triazin-2-yl)-3-aminoperylene. researchgate.netupce.cz Subsequent substitution of chlorine atoms with other functional groups, like methoxy (B1213986) or aniline (B41778) groups, allows for further tuning of the compound's properties. researchgate.netupce.cz

The significance of these aminated derivatives lies in their diverse applications. They are investigated for their absorption and fluorescence properties, with studies exploring the influence of N-substituents and solvent polarity on their spectra and quantum yields. researchgate.netupce.cz Furthermore, aminated perylene diimides have been explored for their potential in creating push-pull systems for excited charge transfer and as components in dye-sensitized solar cells. researchgate.net The ability to directly aminate and N-heteroarylate perylenediimides has expanded the library of these compounds, offering a wider range of properties for various applications. researchgate.net

Overview of Key Research Areas Pertaining to 3-Perylenamine

Research on this compound and its derivatives is concentrated in several key areas, primarily driven by their promising optical and electronic properties.

One of the major fields of application is organic electronics . smolecule.com The unique molecular structure of this compound makes it a candidate for use in various electronic devices. smolecule.com Perylene derivatives, in general, are integral to the advancement of organic electronics, with applications in solar cells, photodetectors, and transistors. frontiersin.orgorange.com The development of printable and flexible electronic devices using organic semiconductors is a rapidly growing field. orange.com

Another significant area of research is fluorescence sensing . nih.govresearchgate.net The fluorescent properties of perylene compounds make them suitable for use as molecular probes. magtech.com.cn Perylene-based materials have been utilized in turn-on fluorescent sensors for detecting molecules like benzene, toluene, and xylene. nih.gov The mechanism often involves changes in the fluorescence emission upon interaction with the target analyte. rsc.orgresearchgate.net

Furthermore, the spectroscopic properties of this compound and its derivatives are a fundamental area of study. koreascience.krscirp.orgnih.govnih.govrsc.org Researchers investigate their UV/Vis absorption and fluorescence spectra to understand the influence of their chemical structure and environment on their photophysical behavior. researchgate.net This fundamental knowledge is crucial for designing materials with specific optical properties for various applications.

Synthetic Methodologies and Advanced Derivatization of 3 Perylenamine

Classical and Modern Synthetic Routes to 3-Perylenamine

The synthesis of this compound, a key intermediate in the development of functional dyes and materials, can be achieved through various classical and modern synthetic methodologies. A primary route involves the nitration of perylene (B46583) followed by reduction. Specifically, 3-nitroperylene (B1204207) is a common precursor, which can then be reduced to this compound. guidechem.comguidechem.com

One established method for the synthesis of amino-substituted perylene bisimides, which are structurally related to this compound, starts with the imidization of perylene dianhydride. mdpi.com This is followed by mono-nitration using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) and nitric acid. mdpi.com The subsequent reduction of the nitro group, for instance using tin(II) chloride dihydrate, yields the corresponding aminoperylene bisimide. mdpi.com While this illustrates a pathway for a related class of compounds, the fundamental steps of nitration and reduction are applicable to the synthesis of this compound itself.

Modern synthetic approaches focus on achieving high yields and purity. The purification of the final product is often accomplished through techniques like column chromatography. unige.ch The identity and purity of synthesized this compound and its derivatives are typically confirmed using a suite of analytical techniques, including elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. researchgate.netupce.cz

A summary of a common synthetic pathway is presented below:

| Step | Reaction | Reagents |

| 1 | Nitration of Perylene | Nitrating agent (e.g., HNO₃) |

| 2 | Reduction of 3-Nitroperylene | Reducing agent (e.g., SnCl₂·2H₂O) |

| 3 | Purification | Column Chromatography |

Strategies for Amino Group Functionalization and Modification

The amino group of this compound serves as a versatile handle for a wide array of functionalization and modification strategies, enabling the synthesis of a diverse range of derivatives with tailored properties. These strategies primarily involve the reaction of the amino group with various electrophilic reagents.

A common approach is the acylation of the amino group. For instance, N-acetyl-3-aminoperylene can be prepared, demonstrating a straightforward method for modifying the electronic properties of the perylene core. researchgate.netupce.cz Another significant functionalization pathway is the reaction with cyanuric chloride to produce N-(4,6-dichloro-1,3,5-triazin-2-yl)-3-aminoperylene. researchgate.netupce.cz The chlorine atoms on the triazine ring are then susceptible to successive nucleophilic substitutions, allowing for the introduction of different functional groups like methoxy (B1213986) or aniline (B41778) groups. researchgate.netupce.cz This modular approach allows for the fine-tuning of the final compound's electronic and photophysical characteristics.

The amino group can also be a site for introducing larger, more complex moieties. For example, it can be functionalized to incorporate the perylene structure into larger molecular architectures, such as those used in organic light-emitting diodes (OLEDs). google.com Furthermore, the amino group can be involved in reactions that lead to the formation of heterocyclic structures, expanding the chemical space of perylene-based compounds. mdpi.com

The choice of functionalization strategy is dictated by the desired application of the resulting derivative. For instance, introducing electron-donating or electron-withdrawing groups can modulate the compound's absorption and fluorescence properties. researchgate.net

Synthesis of Novel this compound Derivatives and Conjugates

The synthesis of novel derivatives and conjugates of this compound is a burgeoning area of research, driven by the quest for new materials with advanced optical and electronic properties. These efforts often build upon the functionalization strategies discussed previously.

One notable class of derivatives includes N-triazinyl-3-aminoperylenes. researchgate.netupce.cz The synthesis of these compounds begins with the condensation of this compound with cyanuric chloride. researchgate.netupce.cz Subsequent substitution of the remaining chlorine atoms with various nucleophiles, such as methoxy or aniline groups, yields a library of derivatives with distinct photophysical properties. researchgate.netupce.cz The structure and purity of these novel compounds are rigorously confirmed by analytical methods like elemental analysis, NMR spectroscopy, and mass spectrometry. researchgate.netupce.cz

Another avenue of exploration is the synthesis of perylene-based compounds for applications in materials science. For example, this compound can be a building block for more complex structures used in organic electronics. google.com The synthesis of asymmetric amino-substituted perylene bisimide dyes, which are soluble in various organic solvents and exhibit unique charge transfer emission, highlights the potential for creating novel fluorophores. mdpi.com

The development of novel derivatives also extends to the creation of sensors. For instance, N-aminoperylene-3,4:9,10-tetracarboxylbisimide has been utilized as a fluorogenic reactant in optical sensors for detecting aldehydes. acs.org The synthesis of such specialized molecules demonstrates the versatility of the perylene scaffold in designing functional chemical systems. The table below summarizes some examples of synthesized this compound derivatives.

| Derivative Class | Synthetic Precursor | Key Reagents |

| N-acetyl-3-aminoperylenes | This compound | Acylating agent |

| N-triazinyl-3-aminoperylenes | This compound, Cyanuric Chloride | Methoxy or aniline groups |

| Asymmetric amino-substituted perylene bisimides | 1-aminoperylene bisimide | Alkyl halides |

Polymerization and Oligomerization Techniques Involving this compound Monomers

The incorporation of this compound into polymeric and oligomeric structures is a key strategy for developing advanced materials with tailored optoelectronic and mechanical properties. Both chain-growth and step-growth polymerization techniques can be envisioned for this purpose.

Chain-Growth Polymerization Mechanisms

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive end group. fiveable.me This process typically consists of initiation, propagation, and termination steps. wikipedia.orgsolubilityofthings.com For a monomer like this compound, or a derivative thereof, to undergo chain-growth polymerization, it would need to be modified to contain a polymerizable group, such as a vinyl group. pressbooks.pub

The initiator, which can be a radical, cation, or anion, starts the polymerization by reacting with the monomer to create an active center. pressbooks.pub This active center then rapidly adds subsequent monomer units in the propagation phase. fiveable.me High molecular weight polymers are often formed early in the reaction. fiveable.me

The specific type of chain-growth polymerization would depend on the nature of the substituent on the perylene monomer. For instance, monomers with electron-donating groups are amenable to cationic polymerization, while those with electron-withdrawing groups can undergo anionic polymerization. pressbooks.pub Radical polymerization is a more versatile method applicable to a wide range of vinyl monomers. libretexts.org

Step-Growth Polymerization Approaches

Step-growth polymerization involves the reaction between monomers with two or more reactive functional groups. wikipedia.org In this mechanism, monomers react to form dimers, then trimers, and so on, with the polymer chain growing in a stepwise manner. wikipedia.orglibretexts.org High molecular weight polymers are typically achieved only at a high extent of reaction. cozum.info.tr

This compound, with its reactive amino group, is a suitable candidate for step-growth polymerization. It can be reacted with a comonomer containing two complementary functional groups, such as a dicarboxylic acid or a diacyl chloride, to form polyamides. libretexts.orgminia.edu.eg The reaction proceeds through the formation of amide linkages with the elimination of a small molecule like water. minia.edu.eg

Similarly, reaction with a diisocyanate would lead to the formation of polyureas. The properties of the resulting polymer can be tuned by the choice of the comonomer. This approach allows for the direct incorporation of the perylene moiety into the polymer backbone, which can impart desirable photophysical and electronic properties to the final material.

Multicomponent Polymerization Strategies

Multicomponent polymerizations (MCPs) are advanced synthetic strategies where three or more different monomers are combined in a one-pot reaction to form a polymer. core.ac.ukrsc.org This approach offers high efficiency, atom economy, and the ability to create structurally diverse polymers with tunable functionalities. rsc.org

For this compound, an MCP approach could involve its participation as a monomer containing a reactive amine functionality. For example, in a Passerini or Ugi multicomponent reaction adapted for polymerization, this compound could be one of the components, leading to the formation of complex polymer architectures in a single synthetic step. researchgate.net These reactions are powerful tools for creating libraries of functional polymers. nsf.gov

The modular nature of MCPs would allow for the facile introduction of various functional groups into the polymer structure by simply changing one of the monomer components. nsf.gov This could be a powerful strategy for developing novel perylene-containing polymers with precisely controlled properties for a range of applications.

Green Chemistry Approaches in this compound Synthesis and Processing

The development of greener synthetic routes is particularly important for functionalized perylenes, which are often prepared using multi-step procedures that can generate significant waste. researchgate.net Traditional methods for creating perylene bisimides (PBIs), for example, often require high-boiling-point organic solvents like quinoline (B57606) or imidazole (B134444), high temperatures, and sometimes metal catalysts. ekb.egnih.gov Green chemistry seeks to replace or improve these harsh conditions.

Greener Solvent Systems

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. rsc.org In the context of perylene chemistry, several greener solvents have been successfully employed, enhancing both the safety and environmental profile of the syntheses.

Water : Hydrothermal synthesis has emerged as a highly efficient and green method for producing symmetrically substituted perylene bisimides. This technique involves the condensation of perylene bisanhydride with primary amines in high-temperature water (e.g., 200 °C), which acts as both the solvent and a catalyst. rsc.orgresearchgate.net This method proceeds quantitatively without the need for organic solvents, catalysts, or an excess of amine reactants, making it an exceptionally clean process. rsc.org

Ethyl Acetate (B1210297) and Heptane : For processing and purification, particularly in the context of organic electronics applications, less toxic and non-aromatic solvents are being explored. A fluorinated perylene diimide derivative has been successfully processed from greener solvents like ethyl acetate, 1-butanol, and n-heptane. rsc.org The use of ethyl acetate as a processing solvent for a series of N-annulated perylene diimide materials has also been demonstrated for creating cathode interlayers in organic photovoltaics. researchgate.netbeilstein-journals.org

Molten Imidazole : While traditionally used in large excesses, recent protocols have optimized the use of imidazole as a green solvent for the synthesis of perylene bisimides from perylenetetracarboxylic dianhydride (PTCDA). rsc.orgrsc.org By using it as a molten medium at milder temperatures (95–110 °C) and with near-equimolar amounts of reagents, the process becomes more sustainable, reducing waste and avoiding more aggressive solvents. rsc.orgrsc.org

| Green Solvent | Application in Perylene Chemistry | Key Advantages | Reference |

|---|---|---|---|

| Water (Hydrothermal) | Synthesis of Perylene Bisimides (PBIs) | Eliminates organic solvents and catalysts; quantitative yields. | rsc.orgresearchgate.net |

| Ethyl Acetate | Processing of Perylene Diimide (PDI) films for OPVs | Lower toxicity compared to halogenated or aromatic solvents. | rsc.orgresearchgate.netbeilstein-journals.org |

| n-Heptane | Processing of fluorinated PDI derivatives | Non-polar, non-aromatic, moderately green solvent. | rsc.org |

| Molten Imidazole | Synthesis of PBIs from PTCDA | Acts as both solvent and catalyst; enables lower temperatures and reduced reagent excess. | rsc.orgrsc.org |

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

To minimize energy consumption and reduce reaction times, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of perylene derivatives.

Microwave-Assisted Synthesis : This technique has proven highly effective for the rapid and efficient synthesis of various perylene imide derivatives. Microwave irradiation can dramatically shorten reaction times from many hours to just minutes. For instance, the synthesis of N-2',6'-Diisopropylanilino-3,4-perylene monoimide was achieved in 30 minutes at 170 °C. sioc-journal.cn Similarly, a broad library of perylene bisimides was synthesized from perylene bisanhydride and various amines in 5 to 10 minutes with high yields using microwave heating. researchgate.netunipa.it This method is also applicable for producing unsymmetrical perylene bisimides by reacting perylene tetresters with amines. acs.org

Ultrasound-Assisted Synthesis : Sonochemistry offers another energy-efficient pathway. Ultrasound has been used to promote the synthesis of fused polycyclic aromatic systems. researchgate.net While direct application to this compound is not documented, ultrasound is known to facilitate reactions in aqueous media and can enhance the efficiency of catalytic processes, representing a promising green technique for functionalizing polycyclic aromatic hydrocarbons. arabjchem.org For example, ultrasound assistance was used in the synthesis of an ionic material for the extraction of polycyclic aromatic hydrocarbons. arabjchem.org

| Methodology | Perylene Derivative Synthesized | Key Findings | Reference |

|---|---|---|---|

| Microwave-Assisted | Perylene Monoimide Derivatives | Reaction time reduced to 30 minutes with a 64.1% yield. | sioc-journal.cn |

| Microwave-Assisted | Symmetrical Perylene Bisimides | Reaction times of 5-10 minutes with nearly quantitative yields in DMF. | researchgate.netunipa.it |

| Microwave-Assisted | Unsymmetrical Perylene Ester Imides | High-yielding method for producing unsymmetrical perylenes from perylene tetresters. | acs.org |

| Ultrasound-Assisted | Fused Polycyclic Aromatic Systems | Promotes regioselective synthesis of complex aromatic structures. | researchgate.net |

Atom Economy and Advanced Catalysis

Maximizing the incorporation of all reactant atoms into the final product (atom economy) is a cornerstone of green chemistry. This is often achieved through catalysis and by designing more direct synthetic routes.

Direct C-H Functionalization : Instead of using pre-halogenated perylene cores, which involves multiple steps and stoichiometric waste, direct C-H functionalization is a more atom-economical approach. rsc.org For instance, ruthenium-catalyzed C–H bond activation has been used for the arylation or alkylation of perylene bisimides. ekb.eg

Catalytic Amination : The direct amination of perylene diimides using copper(II) catalysts has been reported, providing a pathway to vicinal diaminated products. rsc.org While this applies to the diimide series, the development of catalytic C-N bond-forming reactions on the bare perylene core could provide a direct and atom-efficient route to this compound.

Efficient Nitration as a Precursor Route : Functionalization of perylene diimides via nitration has been shown to be more efficient in terms of yield, reaction time, and atom economy compared to traditional bromination routes. mdpi.com The resulting nitro-perylene can then be reduced to an amino group. This two-step nitration-reduction sequence, if applied to the parent perylene and optimized with green reagents, could be a viable sustainable pathway to this compound.

Electrochemical Synthesis : Electrochemical methods offer a cleaner alternative to chemical oxidation or reduction. The electrochemical synthesis of perylenediimides has been demonstrated, avoiding the need for aggressive oxidizing agents and meeting the principles of atom economy and waste reduction. mdpi.com This approach could potentially be adapted for the dimerization or functionalization steps in related syntheses.

These green chemistry approaches, demonstrated primarily for perylene imide and ester derivatives, lay a strong foundation for the development of sustainable synthetic and processing methodologies for this compound. Future research could focus on adapting direct C-H amination, catalytic nitration-reduction sequences using greener reagents, or exploring hydrothermal methods for the synthesis of this specific, valuable compound.

Advanced Spectroscopic and Photophysical Investigations of 3 Perylenamine

Excited State Dynamics and Relaxation Pathways of 3-Perylenamine

The excited-state dynamics of perylene (B46583) derivatives, including this compound, are complex processes governed by a variety of relaxation pathways. Upon photoexcitation, these molecules can undergo several competing processes, including fluorescence, intersystem crossing to the triplet state, and internal conversion. The specific pathways and their efficiencies are highly dependent on the molecular structure, substitution patterns, and the surrounding environment, such as the solvent polarity. rsc.orgnih.govrsc.org

In push-pull polyenes, which share some electronic characteristics with substituted perylenes, the relaxation kinetics and pathways are significantly influenced by the solvent. In polar solvents, evidence points to the formation of a transient charge transfer (CT) state on an ultrashort timescale (2-3 ps). nih.gov The lifetime of this CT state is dependent on the length of the conjugated system. nih.gov In nonpolar solvents, where the transient CT state is not formed, the decay of the initial excited state follows a different trend. nih.gov

For some perylene monoimide (PMI) derivatives, the substitution at the peri position can activate the triplet state through a spin-orbit charge transfer intersystem crossing (SOCT-ISC) process. rsc.org For instance, substitution with a thianthrene (B1682798) group can facilitate triplet formation within hundreds of picoseconds. rsc.org In contrast, other PMI derivatives may primarily exhibit fluorescence on a femtosecond timescale. rsc.org The photophysical properties of these derivatives can also differ significantly between solution and thin-film states due to intermolecular coupling in the solid state. rsc.org

Theoretical models have been developed to predict the excited-state dynamics of perylene. nih.gov These models aim to calculate rates for processes like internal conversion and intersystem crossing, providing a qualitative prediction of the molecule's photophysical behavior. nih.gov

Ultrafast Transient Absorption Spectroscopy Studies

Ultrafast transient absorption (TA) spectroscopy is a powerful technique for probing the real-time evolution of excited states in molecules. nih.govnih.gov This method allows for the direct observation of transient species, such as excited singlet states, triplet states, and charge-separated states, that are formed following photoexcitation. nih.gov By monitoring changes in absorbance at different wavelengths as a function of time, TA spectroscopy provides detailed information about the kinetics of excited-state decay, energy transfer, and charge transfer processes. nih.govrsc.org

In the context of perylene derivatives, TA spectroscopy has been instrumental in elucidating complex photophysical pathways. nih.govrsc.orgresearchgate.net For example, in covalently linked perylene-3,4:9,10-bis(dicarboximide) (PDI) dimers, TA studies have revealed that the mechanism of triplet state formation is a competition between the formation of a spacer-mediated charge-separated state and an excimer-like state. nih.gov The dominant pathway is influenced by the electronic coupling between the PDI units and the solvent polarity. nih.gov

Femtosecond transient absorption (fs-TA) measurements on various perylene derivatives have provided critical data on the timescales of different processes. For instance, in N-annulated perylene bisimides, fs-TA has revealed ultrafast intersystem crossing (ISC) from the initially populated singlet excited state to the triplet state, with rate constants on the order of 10¹⁰ s⁻¹. rsc.org Similarly, for perylene monoimide derivatives designed as donor-acceptor dyads, fs-TA has been used to identify the nature of the emissive state, which can vary from a locally excited state to an intramolecular charge transfer (ICT) state depending on the solvent polarity. rsc.org

The data obtained from TA spectroscopy is often analyzed using global analysis techniques, which model the data as a series of sequentially interconverting states, each with a characteristic lifetime and spectral signature (Evolution-Associated Difference Spectra, EADS). nih.gov This approach provides a clear visualization of the evolution of the system's excited states. nih.gov

Time-Resolved Fluorescence Anisotropy Investigations

Time-resolved fluorescence anisotropy is a technique that provides insights into the rotational dynamics of fluorescent molecules. sif.ithoriba.com By exciting a sample with polarized light, a population of preferentially oriented fluorophores is created. sif.it The subsequent emission of fluorescence will initially be polarized, but this polarization will decay over time as the molecules undergo rotational diffusion. horiba.com The rate of this decay is characterized by the rotational correlation time, which is sensitive to the size and shape of the fluorophore as well as the viscosity and confinement of its local environment. horiba.com

For perylene and its derivatives, time-resolved fluorescence anisotropy has been used to study their rotational motion in various media. nih.gov For example, studies of perylene in propylene (B89431) glycol have served as a model for an anisotropically rotating fluorophore. nih.gov More complex anisotropy decays have been observed for perylene in lipid bilayers, indicating hindered rotational motion within the ordered environment of the membrane. nih.gov In such cases, the anisotropy decay may not be a single exponential, but rather a sum of multiple exponential components, reflecting different modes of rotational motion. nih.gov

The analysis of time-resolved fluorescence anisotropy data can reveal not only the rotational correlation times but also the initial anisotropy (r₀), which is related to the angle between the absorption and emission transition dipoles, and the limiting anisotropy (r∞), which indicates the degree of rotational restriction. horiba.com These parameters provide a detailed picture of the fluorophore's interaction with its surroundings. horiba.com The technique is particularly useful for probing phenomena such as protein-ligand binding, membrane fluidity, and the formation of molecular aggregates. technoinfo.ru

Intersystem Crossing and Triplet State Formation Mechanisms

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, most commonly from a singlet excited state (S₁) to a triplet excited state (T₁). sci-hub.sejst.go.jp This process is formally spin-forbidden, but it can be facilitated by spin-orbit coupling, which is enhanced by the presence of heavy atoms or specific molecular geometries. rsc.orgnih.gov The formation of triplet states is crucial for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). jst.go.jpnih.gov

For perylene derivatives, several mechanisms for ISC and triplet state formation have been identified. One important mechanism is spin-orbit charge transfer intersystem crossing (SOCT-ISC). This process can be activated by introducing specific substituents. For example, attaching a thianthrene group to a perylene monoimide (PMI) core can facilitate triplet formation within picoseconds. rsc.org In some donor-acceptor systems, rapid triplet state formation can occur through high-energy triplet states via both spin-orbit coupled charge transfer and El-Sayed's rule-breaking intersystem crossing. nih.gov

The efficiency of ISC is quantified by the triplet quantum yield (ΦT), which is the fraction of absorbed photons that result in the formation of a triplet state. In a series of nitrogen-annulated perylene bisimides, it was found that the triplet quantum yield was significantly enhanced by the substitution of a bromine atom, reaching up to 95.2%. rsc.org Quantum chemical calculations have shown that nitrogen annulation can tune the excited state energy levels to favor ISC by creating near-degeneracy between the singlet and triplet excited states. rsc.org

Another approach to enhance ISC in perylene diimides (PDIs) is through radical-enhanced intersystem crossing (EISC). rsc.org By covalently attaching stable radicals like TEMPO to the PDI core, strong magnetic exchange coupling between the PDI triplet state and the radical can be achieved, leading to high triplet yields. rsc.org The rate of deactivation of the S₁ state and the triplet yields in these systems depend on the competition with other decay processes like electron and excitation energy transfer. rsc.org

The triplet state itself is a paramagnetic species with three distinct but energetically similar electronic sublevels. sci-hub.se The lifetime of the triplet state is typically much longer than that of the singlet excited state, increasing the probability of it participating in chemical reactions. sci-hub.se

| Compound/System | Proposed ISC Mechanism | Triplet Quantum Yield (ΦT) | Key Findings |

| Thianthrene-substituted PMI | SOCT-ISC | Not specified | Triplet formation occurs within 423 ps. rsc.org |

| N-annulated Perylene Bisimide (NPBI) | Near-degeneracy of S₁ and T₁ states | 18.7 ± 2.3% | Nitrogen annulation tunes excited state energies to favor ISC. rsc.org |

| Brominated NPBI (Br-NPBI) | Heavy-atom effect, near-degeneracy | 95.2 ± 4.6% | Bromine substitution significantly enhances triplet population. rsc.org |

| PDI-TEMPO derivatives | Radical-enhanced ISC (EISC) | High | Strong magnetic exchange coupling leads to efficient triplet formation. rsc.org |

| Boron dipyrromethene-anthracene dyad | SOCT and El-Sayed's rule-breaking ISC | High | Triplet formation occurs via high-energy triplet states. nih.gov |

Exciton (B1674681) Dynamics in Aggregated and Crystalline States

In aggregated and crystalline states of perylene derivatives, the close proximity of molecules leads to strong electronic interactions, giving rise to collective excited states known as excitons. arxiv.org The dynamics of these excitons, including their formation, delocalization, and subsequent localization, are critical to the performance of organic electronic devices. nih.govnih.gov

For H-aggregates of perylene bisimide (PBI), photoexcitation initially creates a delocalized Frenkel exciton. nih.gov This delocalized state can then localize through a process of excimer formation. nih.gov The size of the molecular aggregate plays a crucial role in the initial exciton dynamics. nih.gov In larger aggregates (more than 10 PBI subunits), exciton dynamics preceding excimer formation have been observed, which are absent in smaller aggregates. nih.gov

Ultrafast coherent exciton dynamics in these aggregates can be studied using polarization-dependent femtosecond transient absorption anisotropy. nih.gov This technique allows for the direct observation of energy migration processes along the PBI H-aggregates before vibrational relaxation and rotational diffusion processes take over. nih.gov The temporal evolution of these excitonic states can be influenced by the specific arrangement of the molecules in the aggregate, such as in J- or H-type stacking. rsc.org

Theoretical models are used to describe the properties of Frenkel excitons in molecular aggregates. arxiv.org These models consider the coupling between electronic and vibrational degrees of freedom (vibronic coupling), which is responsible for energy and phase relaxation and limits the size of coherent excitations in larger aggregates. arxiv.org The theoretical description often involves a three-level electronic model to account for nonlinear spectroscopic effects like excited-state absorption and exciton-exciton annihilation. arxiv.org

The dynamics of excitons can also be influenced by external perturbations. A site-specific perturbation in a photo-excited molecular aggregate can lead to the localization of excitonic energy. nih.gov The nature of the initially prepared excited state can determine the extent of this localization. nih.gov

| Aggregate System | Key Exciton Dynamic Process | Experimental Technique | Main Observation |

| Perylene Bisimide (PBI) H-aggregates | Frenkel exciton localization via excimer formation | fs-transient absorption anisotropy | Size of the aggregate is crucial for initial exciton dynamics. nih.gov |

| Covalent PDI dimers | Competition between charge separation and excimer formation | Ultrafast transient absorption | Mechanism depends on electronic coupling and solvent. nih.gov |

| Zinc chlorin (B1196114) aggregates | Coherent wave-packet progression | Density matrix theory simulations | Dipole configuration (J- vs. H-aggregation) affects exciton behavior. rsc.org |

| Perturbed molecular aggregates | Exciton localization | Theoretical modeling | External perturbations can control the localization of excitonic energy. nih.gov |

Charge Transfer Phenomena in this compound Systems

Charge transfer (CT) is a fundamental process in many organic electronic materials, where an electron moves from an electron-donating part of a molecule or system to an electron-accepting part. ossila.combeilstein-institut.de This can occur within a single molecule (intramolecular charge transfer) or between different molecules (intermolecular charge transfer). ossila.com In donor-acceptor systems, CT can be induced by photoexcitation, leading to the formation of a charge-separated state. rsc.org The efficiency and dynamics of charge transfer are critical for applications such as organic photovoltaics and light-emitting diodes. rsc.org

The degree of charge transfer in the ground state of donor-acceptor complexes can vary significantly. rsc.org Upon electronic excitation, a pronounced CT character is often observed in the lowest excited state. rsc.org The properties of CT systems are strongly influenced by the stacking arrangement of the donor and acceptor molecules and the degree of charge transfer, or ionicity. beilstein-institut.de

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) occurs within a single molecule that contains both electron donor and acceptor moieties, often connected by a π-conjugated bridge. ossila.com Photoexcitation can facilitate the movement of an electron from the donor to the acceptor, creating an excited state with a large dipole moment. ossila.com This process is often accompanied by a significant red-shift in the fluorescence emission spectrum, particularly in polar solvents that can stabilize the charge-separated ICT state. rsc.org

Several mechanisms of ICT have been identified, which are often associated with specific structural rearrangements in the excited state:

Twisted Intramolecular Charge Transfer (TICT): In some molecules, twisting around a single bond connecting the donor and acceptor units in the excited state can lead to a lower-energy, highly polar TICT state. ossila.comnih.gov This twisting can result in a decoupling of the π-systems of the donor and acceptor, which stabilizes the charge-separated state. ossila.com The TICT state can then relax to the ground state either through red-shifted fluorescence or non-radiative decay. ossila.com

Planar Intramolecular Charge Transfer (PICT): In PICT states, the donor and acceptor subgroups maintain a planar configuration, allowing for substantial electronic coupling. ossila.com This can lead to narrower emission spectra due to minimal geometric relaxation in the ICT state. ossila.com

Rehybridized Intramolecular Charge Transfer (RICT): This mechanism involves changes in the hybridization of specific atoms within the molecule upon excitation, which in turn alters the local geometry. ossila.com

In the context of perylene imide-based systems, ICT can sometimes be a parasitic process that competes with desired energy transfer pathways in light-harvesting antenna molecules. rsc.org However, by strategically positioning donor and acceptor units, it is possible to suppress ICT while maintaining efficient energy transfer. rsc.org For instance, placing naphthalene (B1677914) monoimide donors at the imide position of a perylene imide acceptor has been shown to eliminate ICT. rsc.org

The study of push-pull triarylamine derivatives, which are models for many photonic materials, has shown that the nature of the emissive state can transition from a locally excited state to an ICT state depending on the electron-withdrawing strength of the acceptor group and the polarity of the solvent. rsc.org In some cases, the initially formed ICT state can relax further into other ICT conformations with different charge transfer character and emission properties. rsc.org

Intermolecular Charge Transfer in Aggregated States

Intermolecular charge transfer (ICT) is a critical process in molecular aggregates, where an electron is transferred between adjacent molecules. This phenomenon significantly influences the optical and electronic properties of materials, often leading to new absorption and emission bands. In the context of perylene derivatives, aggregation can either be a design feature or a complicating factor. For instance, long alkyl chains have been used on some perylene bisimides to effectively prevent aggregation and maintain the photophysical properties of the monomer in the solid state. mdpi.com

While specific studies on the ICT in this compound aggregates are not extensively detailed in the literature, the behavior of the parent molecule, perylene, provides significant insights. At the high concentrations necessary to study bimolecular processes, aggregation can become an issue. unige.ch In such scenarios, interactions between molecules can lead to the formation of charge-transfer aggregates. These aggregates can facilitate high-efficiency near-infrared emissions by suppressing non-adiabatic coupling, which typically governs non-radiative decay. dntb.gov.ua The formation of these states involves the transfer of charge (xCT) between molecules in the excited state, a process that can stabilize excited-state energies and is fundamental to the performance of certain organic electronic devices. dntb.gov.ua Given the inherent charge-transfer character of the this compound excited state due to the amino group, it is plausible that its aggregates would exhibit significant ICT characteristics, influencing their photophysical behavior in the solid state or concentrated solutions.

Symmetry-Breaking Charge Separation Investigations

Symmetry-breaking charge separation (SB-CS) is a photoinduced process where an electron transfer occurs between two identical, electronically coupled molecules, with one acting as the donor and the other as the acceptor upon photoexcitation. researchgate.net This phenomenon is of great interest for applications in artificial photosynthesis and photovoltaics as it provides a pathway to convert light into charge carriers with minimal energy loss. unige.ch

Investigations into the parent compound, perylene, have shown that bimolecular SB-CS can occur in solution, competing directly with another process called excimer formation. unige.chresearchgate.net An excimer is an excited-state dimer that is attractive, while the ground state is repulsive. Transient absorption spectroscopy has revealed that following the photoexcitation of a perylene molecule in a concentrated solution, it can interact with a ground-state perylene molecule to form either an excimer or a radical ion pair via SB-CS. unige.ch

The efficiency of SB-CS relative to excimer formation is highly dependent on the solvent's polarity. In nonpolar solvents, excimer formation is the dominant pathway. However, in polar solvents, SB-CS becomes a concurrent and significant process, leading to the generation of free perylene radical cations (Pe•+) and anions (Pe•-). unige.ch The yield of these free ions increases with solvent polarity. unige.ch For this compound, the presence of the electron-donating amino group alters the electronic properties of the perylene core. This substitution introduces a charge-transfer character to the excited state, which would likely influence the thermodynamics and kinetics of the SB-CS process compared to the unsubstituted perylene. While direct SB-CS studies on this compound are sparse, the principles derived from perylene suggest that it would be a viable candidate for such investigations, with the potential for tuning the process through solvent choice. unige.chresearchgate.net

Solvent Effects on Electronic Transitions and Excited States

The photophysical properties of this compound (also known as 3-Aminoperylene, APe) are profoundly influenced by the solvent environment. This is primarily due to the significant charge-transfer (CT) character of its first singlet excited state (S1), a direct result of the electron-donating amino group coupled to the π-system of the perylene core. unige.ch

Upon photoexcitation, there is a redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state. Consequently, polar solvent molecules reorient around the excited this compound molecule, stabilizing the S1 state. This stabilization is more pronounced in more polar solvents, resulting in a noticeable red shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. unige.ch While the absorption spectrum shows some dependence on solvent polarity, the effect is far more dramatic for the emission spectrum. unige.ch In nonpolar solvents like cyclohexane, the emission spectrum retains some vibronic structure, similar to the parent perylene. In contrast, in polar solvents such as methanol, the emission becomes broad and structureless. unige.ch

Femtosecond transient absorption spectroscopy studies have confirmed that the excited-state dynamics of this compound are governed by the solvation of this polar S1 state, rather than a transition from a locally-excited (LE) to a CT state, as observed in some other perylene derivatives. unige.ch This indicates that the emitting state is directly populated upon excitation. unige.ch The fluorescence lifetime of this compound remains in the nanosecond range across various solvents, though the quantum yield is moderately reduced compared to perylene. unige.ch

Data sourced from Vauthey et al., Chemical Physics Letters, 2010. unige.ch

Spectroscopic Probes for Environmental Interactions

The high sensitivity of this compound's fluorescence to solvent polarity makes it an effective spectroscopic probe for its local environment. unige.chunige.ch The large Stokes shift observed in polar solvents, coupled with its strong fluorescence, are ideal characteristics for a polarity sensor. By measuring the emission wavelength of this compound, one can gain information about the polarity of its immediate surroundings, such as within micelles, polymer matrices, or biological systems. unige.ch

A compelling application of this compound as an environmental probe is its use in a photoredox catalytic system within sodium dodecyl sulfate (B86663) (SDS) micelles. rsc.org In this system, this compound is encapsulated within the hydrophobic core of the micelles dispersed in water. Upon excitation with green laser light (532 nm), it undergoes photoionization to produce a hydrated electron—a powerful reducing agent—and a long-lived this compound radical cation. rsc.org The efficiency and dynamics of this process are entirely dependent on the organized micellar environment, which shields the amine from the aqueous phase and facilitates the catalytic cycle. The subsequent regeneration of the ground-state catalyst by an external sacrificial donor (ascorbate) occurs across the micelle-water interface, and its kinetics show a distinct dependence on the pH of the bulk aqueous solution. rsc.org This demonstrates that this compound can probe not only the polarity of its immediate environment (the micelle) but also report on chemical conditions (like pH) in the surrounding medium through its reaction dynamics.

Non-Radiative Decay Processes and Energy Dissipation

The fluorescence quantum yield (Φf) of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay processes. The total decay rate (k_total) of the excited state is the sum of the radiative (k_r) and non-radiative (k_nr) decay rates, and is the inverse of the fluorescence lifetime (τf). For this compound, the fluorescence quantum yield is consistently lower than that of unsubstituted perylene, indicating that the presence of the amino group introduces efficient non-radiative decay pathways. unige.ch

These non-radiative channels can include processes like intersystem crossing (ISC) to the triplet state and internal conversion directly back to the ground state. The energy and nature of the excited states, which are modulated by the solvent, play a key role. For instance, in related benzanthrone (B145504) derivatives, the main quenching channel for the fluorescent S1(π,π) state is ISC to a higher-lying triplet T(n,π) state, with the rate being strongly influenced by the S1-TN energy gap, which is itself modulated by solvent polarity. researchgate.netacs.org

The structure of the molecule is also crucial. Theoretical calculations and experimental data for substituted perylenes show that 3-substituted derivatives, like this compound, tend to have nearly planar structures. researchgate.net This planarity maintains a good π-conjugated system, which favors strong π-π* fluorescence. In contrast, substitution at other positions (like the 1-position) can induce a twist in the perylene core, which enhances non-radiative decay pathways and quenches fluorescence. researchgate.net In specific environments, other non-radiative pathways can become active. For example, the photoionization of this compound in SDS micelles represents an efficient non-radiative process that leads to chemical transformation rather than simple heat dissipation. rsc.org

Table of Mentioned Compounds

Electronic Structure and Structure Property Relationships in 3 Perylenamine

Influence of Amino Group on Perylene (B46583) Electronic Configuration

The introduction of an amino (-NH₂) group, a strong electron-donating group (EDG), into the perylene aromatic system significantly alters its electronic configuration. This is primarily due to the interaction between the lone pair of electrons on the nitrogen atom and the π-electron system of the perylene core. unige.chrsc.org This interaction leads to a delocalization of the nitrogen's lone pair into the aromatic rings, which has several key effects.

Protonation of the amino group, for instance in an acidic environment, effectively neutralizes its electron-donating character. The resulting protonated aminoperylene (APeH⁺) exhibits an electronic structure and absorption spectra very similar to that of the parent perylene, as the lone pair is no longer available to interact with the π-system. unige.ch This demonstrates the pivotal role of the amino group's lone pair in modifying the electronic landscape of the perylene core.

Impact of Substituents on Frontier Molecular Orbital Energy Gaps and Redox Potentials

Further substitution on the 3-Perylenamine molecule, either on the amino group or on the perylene core, provides a powerful tool for fine-tuning its electronic properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing—directly impacts the energies of the frontier molecular orbitals (HOMO and LUMO) and the redox potentials. acs.org

Electron-donating groups (EDGs) attached to the amino nitrogen or elsewhere on the perylene skeleton tend to further raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and more negative (i.e., easier) oxidation potentials. acs.orgnih.govrsc.org Conversely, electron-withdrawing groups (EWGs) tend to lower both the HOMO and LUMO energy levels, resulting in more positive (i.e., more difficult) oxidation potentials and often a larger energy gap. mdpi.comnih.gov

For instance, in a series of 3-(N,N-bis(4'-(R)-phenyl)amino)perylene derivatives, where R is varied from a strong electron-donating group (e.g., -OMe) to an electron-withdrawing group (e.g., -F), a systematic trend is observed. The HOMO energy levels are more significantly affected by the substituent than the LUMO levels. acs.org This allows for precise control over the energy gap and redox properties. Cyclic voltammetry measurements confirm these trends, showing that the oxidation potential can be systematically adjusted by changing the substituent. rsc.org

| Substituent (R) | EHOMO (eV) (calc.) | ELUMO (eV) (calc.) | HOMO-LUMO Gap (eV) (calc.) | First Oxidation Onset Potential (EOXonset) (V) |

|---|---|---|---|---|

| -OMe (OCH3) | -5.25 | -1.67 | 3.58 | 0.58 |

| -Me (CH3) | -5.31 | -1.72 | 3.59 | 0.66 |

| -H | -5.35 | -1.76 | 3.59 | 0.73 |

| -F | -5.41 | -1.83 | 3.58 | 0.74 |

Electron Affinity and Ionization Potential of this compound Derivatives

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that correspond to the energy change when an electron is added to or removed from a molecule, respectively. These properties are directly related to the LUMO and HOMO energy levels. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (-EHOMO), and the EA can be approximated as the negative of the LUMO energy (-ELUMO). molssi.org Therefore, the trends observed for the frontier orbitals with different substituents also apply to the IP and EA.

Introducing electron-donating groups, such as the amino group in this compound, raises the HOMO energy, which corresponds to a lower ionization potential. This makes the molecule easier to oxidize. Theoretical studies on perylene derivatives have shown that introducing EDGs leads to lower IP values, while EWGs increase the IP. researchgate.net

Similarly, the electron affinity is influenced by substituents. A lower LUMO energy, often caused by strong electron-withdrawing groups, results in a higher electron affinity, making the molecule a better electron acceptor. researchgate.net For this compound derivatives, the introduction of EDGs on the amino group will generally decrease the electron affinity (lower the LUMO energy less effectively), while EWGs would increase it.

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|

| Perylene (Parent) | -5.591 | -1.996 | 5.012 | 1.531 |

| P1 (with cyclic side chains) | -5.594 | -2.031 | 5.016 | 1.569 |

| P16 (N-doped and functionalized) | -6.195 | 5.626 | 2.939 |

Note: P1 and P16 are complex derivatives used to illustrate the effects of functionalization and heteroatom substitution on the parent perylene structure.

Relationship Between Molecular Conformation and Electronic Properties

The three-dimensional structure, or conformation, of this compound derivatives plays a crucial role in determining their electronic properties. The planarity of the perylene core is particularly important for effective π-conjugation. Substituents can induce twisting or distortion of the perylene skeleton, which can disrupt this conjugation and alter the electronic properties.

For example, DFT calculations have shown that substitution at the 1-position of perylene often leads to a twisted structure, whereas 3-monosubstituted perylenes tend to maintain a nearly planar geometry. researchgate.net This difference in conformation can lead to distinct photophysical properties.

In perylene bisimide (PBI) derivatives, which share the perylene core, twisting the core through bulky substituents at the bay positions (1, 6, 7, and 12 positions) is a common strategy to modify their aggregation behavior and solid-state properties. mdpi.com While the HOMO of amino-substituted PBIs is delocalized on the amino group and the perylene core, the LUMO extends to the imide groups. Twisting the core can affect the degree of this delocalization and thus influence the charge transport characteristics. mdpi.comnih.gov The dihedral angle between the naphthalene (B1677914) subunits of the perylene core is a key parameter; larger twist angles generally lead to different packing in the solid state, which in turn affects intermolecular electronic coupling. mdpi.com

Charge Transport Characteristics in this compound Containing Materials

Theoretical studies on perylene-based materials show that both side-chain functionalization and aza-substitution (replacing carbon with nitrogen) can synergistically improve charge transport properties. researchgate.net For instance, a designed perylene derivative with specific functionalization (P16) was predicted to have an electron mobility of 0.017 cm² V⁻¹ s⁻¹, making it a promising n-channel semiconductor. researchgate.net Studies on monosubstituted perylenes have also highlighted differences in their charge transport potential, noting that 3-substituted derivatives often exhibit different photophysical behaviors than their 1-substituted counterparts, partly due to conformational differences. researchgate.net The design of materials based on this compound for charge transport applications must therefore consider how substituents influence not only the molecular energy levels but also the solid-state packing and resulting intermolecular interactions.

Theoretical and Computational Chemistry of 3 Perylenamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and ground-state properties of molecules like 3-Perylenamine. wikipedia.orgscispace.com DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between computational cost and accuracy. aimspress.comnih.gov

Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to obtain an optimized molecular geometry and electronic properties. mdpi.com Key insights from DFT studies on this compound include the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical stability and the energy required for electronic excitation.

Furthermore, DFT is employed to calculate global reactivity descriptors, which help in predicting the chemical reactivity of the molecule. mdpi.compku.edu.cnd-nb.info These descriptors are derived from the energies of the frontier orbitals and include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. d-nb.info

Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of intermolecular interactions and chemical reactions. nih.govnih.gov

Table 1: Calculated DFT Reactivity Descriptors for this compound

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.05 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.675 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.525 |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.43 |

Time-Dependent DFT (TD-DFT) for Excited State Predictions

To understand the photophysical properties of this compound, such as its absorption of light, theoretical methods that can describe electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its computational efficiency and reasonable accuracy for many systems. ohio-state.eduresearchgate.netrsc.org

TD-DFT calculations provide predictions of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in molecular geometry. ohio-state.edu These energies, along with their corresponding oscillator strengths (a measure of the transition probability), are used to simulate the theoretical UV-Visible absorption spectrum of the molecule. rsc.org For perylene-based systems, long-range corrected functionals like CAM-B3LYP are often employed in TD-DFT calculations, as they can provide more accurate results, especially for states with charge-transfer character. researchgate.net The analysis of the transitions reveals their nature, typically π-π* transitions within the aromatic perylene (B46583) core, which are responsible for the characteristic strong absorption bands. nih.gov

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 2.85 | 435 | 0.45 | HOMO → LUMO |

| S0 → S2 | 3.10 | 400 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 3.45 | 359 | 0.95 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations of this compound Aggregation and Assembly

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for understanding how individual molecules interact to form larger, ordered structures through processes of aggregation and self-assembly. nih.govrsc.org This is particularly important as the performance of organic electronic devices often depends on the molecular packing in the solid state.

In a typical MD simulation, multiple this compound molecules are placed in a simulation box, often with an explicit solvent, and their trajectories are calculated by integrating Newton's laws of motion. pensoft.netmdpi.com The forces between atoms are described by a molecular mechanics force field (e.g., AMBER, GROMACS). nih.gov These simulations can model the aggregation process, revealing the preferential formation of dimers and larger oligomers. nih.gov The primary driving force for the aggregation of planar aromatic molecules like this compound is π-π stacking. MD simulations can characterize the geometry of these stacked arrangements (e.g., face-to-face vs. slipped-stack) and the dynamics of their formation and dissociation. nih.govmdpi.com

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data. mdpi.comnih.gov By computing parameters such as nuclear magnetic shieldings and vibrational frequencies, these methods provide a direct link between the calculated molecular structure and experimental spectra.

For this compound, DFT calculations can accurately predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental data, aiding in the definitive assignment of spectral peaks. arxiv.org This synergy between computation and experiment is crucial for structural elucidation.

Table 3: Comparison of Hypothetical Calculated and Experimental 13C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

| Carbon Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 (attached to -NH2) | 145.2 | 144.8 |

| C2 | 110.5 | 110.1 |

| C4 | 118.9 | 118.5 |

| C12c (quaternary) | 131.8 | 131.5 |

Computational Modeling of Intermolecular Interactions

Understanding the nature and strength of intermolecular interactions is fundamental to predicting the assembly and bulk properties of molecular materials. chemrxiv.orgfrontiersin.org Computational models provide detailed insight into the non-covalent forces that govern the association of this compound molecules.

A powerful technique for this purpose is the Non-Covalent Interaction (NCI) analysis. NCI is a visualization method based on the electron density and its derivatives. It generates 3D isosurfaces that highlight different types of interactions within a molecular system, such as a this compound dimer. mdpi.com These interactions are color-coded:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions, such as the crucial π-π stacking between perylene cores.

Red surfaces denote strong, repulsive interactions, such as steric clashes between atoms.

NCI analysis provides a clear, qualitative picture of the binding topology, confirming that the self-assembly of this compound is dominated by extensive van der Waals forces between the aromatic rings, potentially supplemented by hydrogen bonding involving the amine group.

Advanced Materials Applications Research of 3 Perylenamine

Role in Organic Electronics: Investigating Charge Mobility and Exciton (B1674681) Management

In the realm of organic electronics, the performance of devices is fundamentally tied to the efficiency of charge transport (charge mobility) and the management of excitons—bound states of an electron and an electron hole. sjtu.edu.cnarxiv.org The molecular structure of 3-Perylenamine and its derivatives influences these critical parameters.

The delocalization of electrons within the perylene (B46583) core contributes to charge mobility. kassal.group The amine functional group allows for tuning of the electronic properties, impacting both charge injection and transport. mdpi.com Efficient exciton management is crucial for optoelectronic devices. In many organic semiconductor applications, long exciton diffusion lengths are desirable as they allow energy to be transported further within the material. kassal.group However, interactions between excitons and charge carriers (polarons) can lead to quenching, which is a loss mechanism that can limit device efficiency and stability. arxiv.org

Theoretical models, such as delocalized kinetic Monte Carlo (dKMC), have been developed to understand and predict charge and exciton transport in disordered organic materials. kassal.group These models highlight that even partial delocalization of charges over a few molecules can significantly increase charge and exciton mobilities. kassal.group

Organic Light-Emitting Diode (OLED) Emitter and Host Matrix Research

In Organic Light-Emitting Diodes (OLEDs), this compound derivatives are investigated for their potential as both emitters and host materials. The efficiency of an OLED is highly dependent on the properties of the emissive layer.

As emitters , the fluorescence quantum yield and color purity of perylene derivatives are of primary interest. The amine group can be modified to tune the emission color and enhance luminescence.

As a host matrix , the material must possess a high triplet energy to effectively confine the triplet excitons on the guest emitter molecules, especially in phosphorescent OLEDs (PhOLEDs). noctiluca.eu This prevents energy loss and ensures efficient light emission from the dopant. noctiluca.eudavidlu.net The host material should also exhibit good charge transport properties to ensure a balanced flow of electrons and holes to the emissive zone. noctiluca.eu Research has shown that the local environment provided by the host matrix can significantly influence the photophysical properties of the emitter molecule. davidlu.net For instance, studies on iridium complexes doped in various polymer hosts, including those with carbazole (B46965) moieties which are structurally related to parts of perylene derivatives, revealed that the host matrix affects the zero-field splitting of the triplet state, which is crucial for the emitter's performance. davidlu.net

Recent advancements in host materials for thermally activated delayed fluorescence (TADF) emitters have highlighted the importance of host-dopant interactions in achieving high external quantum efficiencies (EQEs). For example, novel host materials have enabled solution-processed OLEDs to reach EQEs of nearly 30%. nih.gov

Organic Photovoltaic (OPV) Donor/Acceptor Material Research

In Organic Photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. mdpi.com The efficiency of an OPV device is determined by several factors, including light absorption, exciton diffusion, charge separation at the donor/acceptor interface, and charge transport to the electrodes. sjtu.edu.cn

Perylene derivatives, including this compound, can be functionalized to act as either donor or acceptor materials. When designed as a donor , the molecule needs to have a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole transport and a broad absorption spectrum to capture a significant portion of the solar spectrum. rsc.org

When engineered as an acceptor , the molecule requires a low lowest unoccupied molecular orbital (LUMO) energy level to facilitate electron transfer from the donor. Perylene diimides (PDIs), a class of compounds closely related to perylenamines, have been extensively studied as acceptor materials. mdpi.com The morphology of the donor-acceptor blend is critical for device performance, with an ideal morphology featuring interpenetrating networks of donor and acceptor domains to maximize the interfacial area for charge separation and provide continuous pathways for charge transport. sjtu.edu.cn

Research into star-shaped donor-acceptor molecules based on triphenylamine (B166846) has shown that varying the length of the conjugated π-spacer between the donor and acceptor units allows for the tuning of physicochemical properties like HOMO levels and bandgaps. nanoge.org

Organic Field-Effect Transistor (OFET) Active Layer Studies

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. nih.gov

This compound and its derivatives are studied for their potential as the active channel material in OFETs. The ability of the perylene core to facilitate π-π stacking can lead to ordered molecular packing in thin films, which is conducive to efficient charge transport. mdpi.com The field-effect mobility (µFET) is a key metric for evaluating OFET performance. nih.gov

Studies have shown that blending conjugated polymers like poly(3-hexylthiophene) (P3HT) with nanocarbon materials can enhance the mobility by improving the morphology and crystallinity of the active layer. mdpi.com For instance, incorporating electrochemically exfoliated graphene into a P3HT film has been shown to nearly double the field-effect mobility. mdpi.com While not directly involving this compound, this research highlights a common strategy for improving the performance of organic semiconductors in OFETs. The stability of the organic semiconductor in ambient conditions and under operation is another critical aspect being investigated. frontiersin.org

Fluorescent Probes and Chemosensors Research

The high fluorescence quantum yield and sensitivity of the perylene scaffold to its chemical environment make this compound derivatives excellent candidates for the development of fluorescent probes and chemosensors. mdpi.commdpi.com These sensors are designed to detect specific analytes, such as metal ions or small molecules, through changes in their fluorescence properties. frontiersin.org

Mechanisms of Sensing Specific Analytes

The sensing mechanism of a fluorescent probe is determined by the interaction between the probe and the analyte. Common mechanisms include:

Photoinduced Electron Transfer (PET): This is a widely used mechanism in "off-on" fluorescent sensors. nih.gov In the "off" state (before binding to the analyte), a photoexcited electron from the fluorophore is transferred to a receptor unit, quenching the fluorescence. Upon binding of the analyte to the receptor, the energy level of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence. mdpi.com For example, a perylene diimide (PDI) derivative with an aniline (B41778) receptor showed quenched fluorescence in its free base form due to PET. mdpi.com Upon protonation, the PET process was blocked, leading to fluorescence recovery. mdpi.com

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the binding of an analyte induces a change in the electronic distribution within the fluorophore, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Analyte-Induced Reaction: Some probes are designed to undergo a specific chemical reaction with the analyte, which transforms the probe into a new, highly fluorescent species.

A study on a perylenediimide-based sensor for Al³⁺ demonstrated a "turn-on" fluorescence response. The probe, which incorporates a Schiff base as the metal ion receptor, showed a significant fluorescence enhancement specifically in the presence of Al³⁺. frontiersin.org Another example is a PDI-based sensor that can detect multiple analytes like Fe²⁺ and H₂S through ratiometric changes in its absorption spectrum. rsc.org

Design Principles for Enhanced Sensitivity and Selectivity

The development of effective fluorescent probes requires careful molecular design to achieve high sensitivity (ability to detect low concentrations of the analyte) and high selectivity (ability to detect the target analyte in the presence of other similar species).

Key design principles include:

Receptor Design: The choice of the analyte-binding site (receptor) is crucial for selectivity. The receptor must have a high affinity and specific binding geometry for the target analyte. For instance, Schiff bases are often used as receptors for metal ions. frontiersin.org

Fluorophore Selection: The fluorophore must possess excellent photophysical properties, such as a high fluorescence quantum yield, photostability, and a large Stokes shift (the separation between the absorption and emission maxima) to minimize self-quenching. researchgate.net Perylene derivatives are often chosen for their inherent brightness and stability. mdpi.com

Spacer Optimization: In probes where the receptor and fluorophore are separate moieties, a linker or spacer is used to connect them. The length and nature of the spacer can influence the efficiency of the sensing mechanism (e.g., PET or FRET). nih.gov

Tuning Electronic Properties: The sensitivity of PET-based sensors can be fine-tuned by modifying the electronic properties of the fluorophore. For example, introducing electronegative substituents can help control the pKa of the fluorophore and minimize interfering fluorescence from the protonated form of the probe at physiological pH. nih.gov

Controlling Aggregation: The aggregation of probe molecules can sometimes lead to fluorescence quenching. Molecular design strategies are employed to prevent unwanted aggregation or, in some cases, to harness aggregation-induced emission (AIE) for sensing applications.

Interactive Data Table: